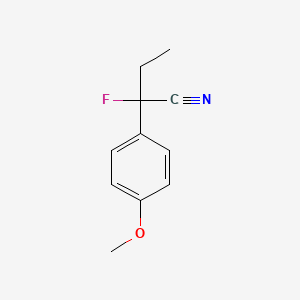

2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

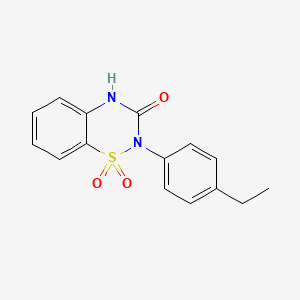

The compound “2-(5-Fluoropyridin-2-yl)-2-methylpropan-1-amine” is a fluorinated pyridine derivative. Fluorinated pyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .

Synthesis Analysis

The synthesis of fluorinated pyridines is a topic of ongoing research. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of fluorinated pyridines generally consists of a pyridine ring with one or more fluorine atoms attached. The exact structure would depend on the positions of the fluorine atoms and any other substituents .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The specific reactions that “this compound” would undergo would depend on the conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of fluorinated pyridines can vary widely depending on the specific compound. Generally, these compounds are characterized by their strong electron-withdrawing properties .Scientific Research Applications

Synthesis and Antibacterial Activity

The synthesis of pyridonecarboxylic acids and their analogues, including compounds with fluoro-substituted pyridines, has been explored for their antibacterial activity. For example, certain analogues demonstrated higher activity than enoxacin, indicating potential applications in developing new antibacterial agents (Egawa et al., 1984).

Optical Resolution and Epimerization

Research on fluoroalkyl alkynylimines, closely related to the target molecule, highlighted methods for synthesizing optically active silicon compounds through optical resolution and epimerization processes (Kawachi et al., 1999).

Catalyst-Free Amination

Studies have also focused on the catalyst-free amination of fluoropyridines, demonstrating the reactivity of these compounds in forming N-(pyridin-2-yl) derivatives, which could be foundational in synthesizing various biologically active molecules (Abel et al., 2015).

Novel Fluoropicolinate Herbicides

The cascade cyclization of fluoroalkyl alkynylimines, including fluoropyridines, has been modified to synthesize novel fluoropicolinate herbicides, indicating their importance in agricultural chemistry (Johnson et al., 2015).

Development of Fluorescent Probes

Aminoethylpyridine-based fluorescent compounds have been designed for detecting metal ions such as Fe3+ and Hg2+ in aqueous media, showcasing the application of fluoropyridines in sensor technology (Singh et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(5-fluoropyridin-2-yl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-9(2,6-11)8-4-3-7(10)5-12-8/h3-5H,6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXQEIQRLICSCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=NC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2822111.png)

![5-(4-Chlorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B2822119.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2822120.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2822122.png)

![7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2822129.png)